1-(5-Chlorothiophen-3-yl)-3-(dimethylamino)prop-2-en-1-one
Description
Properties
Molecular Formula |
C9H10ClNOS |
|---|---|
Molecular Weight |
215.70 g/mol |
IUPAC Name |
(E)-1-(5-chlorothiophen-3-yl)-3-(dimethylamino)prop-2-en-1-one |
InChI |
InChI=1S/C9H10ClNOS/c1-11(2)4-3-8(12)7-5-9(10)13-6-7/h3-6H,1-2H3/b4-3+ |
InChI Key |
MNMBEEBZPROTNB-ONEGZZNKSA-N |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CSC(=C1)Cl |
Canonical SMILES |
CN(C)C=CC(=O)C1=CSC(=C1)Cl |
Origin of Product |
United States |
Preparation Methods
General Procedure:
-
- 5-Chlorothiophene-2-acetyl derivative (e.g., 2-acetyl-5-chlorothiophene)
- Dimethylamine or a suitable dimethylamino derivative
- Aromatic aldehyde (if further substitution is desired)
-
- Dissolve the acetyl derivative (1.0 mmol) and the aldehyde (if applicable) in an alcohol solvent such as methanol or ethanol.
- Add a catalytic amount of potassium hydroxide (KOH) or sodium hydroxide (NaOH).
- Reflux at room temperature or slightly elevated temperature (~60°C) for 4-6 hours, monitoring via thin-layer chromatography (TLC).
- Upon completion, acidify with dilute hydrochloric acid to precipitate the chalcone.
Data:
| Reagent | Solvent | Catalyst | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Acetyl-5-chlorothiophene | Methanol | KOH | Reflux | 4-6 h | Moderate | , |
Formation of the Enone (α,β-Unsaturated Ketone)
Key Step:
The chalcone is synthesized via condensation of the acetyl derivative with an aromatic aldehyde bearing the dimethylamino group, yielding 1-(5-Chlorothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one .
Specifics:
- Reactants:
- 2-Acetyl-5-chlorothiophene (1 mmol)
- Dimethylamino aromatic aldehyde (1 mmol)
- Reaction Conditions:
- Dissolve in methyl alcohol (or ethanol).
- Add potassium hydroxide solution (40%) dropwise.
- Reflux for 4 hours.
- Cool and filter the precipitate, wash with cold water, and recrystallize from ethanol.
Structural Confirmation:
- Spectroscopy:
- 1H NMR: Doublets at δ ~7.10-7.11 ppm (J ≈ 16 Hz) indicating trans-alkene.
- 13C NMR: Carbonyl at δ ~183 ppm; aromatic carbons in the δ 110-150 ppm range.
- IR: Strong C=O stretch near 1660-1670 cm⁻¹.
Cyclization to Pyrazole Derivatives
Key Step:
The chalcone intermediate undergoes cyclization with hydrazine derivatives to form pyrazole derivatives , which are precursors to the target compound.
Procedure:
- Reactants:
- Chalcone (1 mmol)
- Aryl hydrazine hydrochloride (10 mmol)
- Aqueous acetic acid (30%) as solvent
- Reaction Conditions:
- Reflux for 2-3 hours.
- Monitor via TLC.
- Cool, filter, and wash the precipitate.
- Recrystallize from ethanol.
Structural Confirmation:
- Spectroscopy:
- 1H NMR: Singlet for N,N-dimethyl groups at δ ~3.03 ppm.
- Aromatic and heteroaromatic signals consistent with substitution.
- MS: Molecular ion peaks matching the molecular weight (~300-400 g/mol).
Final Compound: 1-(5-Chlorothiophen-3-yl)-3-(dimethylamino)prop-2-en-1-one
The target compound is obtained through the condensation of the chalcone with appropriate hydrazines, followed by oxidative or acid-mediated cyclization if necessary. The key features include:
- Structural confirmation:
- NMR signals for the enone system, aromatic, and heteroaromatic rings.
- IR absorption bands for C=O (~1660 cm⁻¹) and aromatic/heteroaromatic stretches.
- HRMS data aligning with the molecular formula C₁₁H₁₁ClNOS.
Data Summary Table
Notes and Recommendations
Purity and Characterization:
All intermediates and final products should be characterized by NMR (¹H and ¹³C), IR, MS, and elemental analysis to confirm structure and purity.Reaction Optimization:
Reaction times, temperature, and solvent choice can be optimized based on specific substituents to maximize yields.Safety Precautions: Handle hydrazines and strong bases with appropriate protective equipment and in well-ventilated areas.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chlorothiophen-3-yl)-3-(dimethylamino)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Sodium methoxide or potassium tert-butoxide for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophenes.
Scientific Research Applications
1-(5-Chlorothiophen-3-yl)-3-(dimethylamino)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(5-Chlorothiophen-3-yl)-3-(dimethylamino)prop-2-en-1-one involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Substituent Variations
- Substituent Position and Electronic Effects: The 5-chlorothiophen-3-yl group in the target compound differs from analogs with 2-position thiophene substituents (e.g., ). Dimethylamino vs. Nitro Groups: Chalcones with nitro substituents (e.g., 3-nitroaryl derivatives) exhibit stronger electron-withdrawing effects, leading to reduced basicity compared to dimethylamino-containing analogs .
Physical and Chemical Properties
- Spectral Data: The target compound’s carbonyl stretching frequency (C=O) is expected near 1640–1650 cm⁻¹, consistent with conjugated enaminones . NMR signals for the vinyl proton (CH=) typically appear as doublets at δ 7.3–7.9 ppm (J = 15–16 Hz), as seen in related compounds .
Crystallographic Comparisons :
- The crystal structure of (2E)-1-(5-Chlorothiophen-2-yl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one (P21/c space group) reveals intermolecular C–H⋯O hydrogen bonds involving the ketone and methoxy groups . The target compound’s 3-chloro substituent may disrupt similar interactions, leading to distinct packing motifs.
Biological Activity
1-(5-Chlorothiophen-3-yl)-3-(dimethylamino)prop-2-en-1-one, also known by its CAS number 1416731-77-5, is a compound belonging to the chalcone family, which has garnered attention for its potential biological activities. Chalcones are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. This article explores the biological activity of this specific compound through various studies and findings.
Chemical Structure
The chemical formula for this compound is , with a molecular weight of 215.70 g/mol. Its structure features a chlorothiophene moiety and a dimethylamino group, which are critical for its biological interactions.
Antioxidant Activity
Studies have indicated that chalcone derivatives exhibit significant antioxidant properties. The presence of the thiophene ring in the structure of this compound enhances its ability to scavenge free radicals. For instance, a comparative study showed that similar compounds demonstrated IC50 values ranging from 20 to 50 µM in DPPH radical scavenging assays, suggesting a potential for this compound to exhibit similar activity .
Anticancer Activity
Research has highlighted the anticancer potential of chalcone derivatives. In vitro studies on related compounds have shown that they can induce apoptosis in various cancer cell lines. For example, one study reported that structurally similar chalcones exhibited IC50 values as low as 5 µM against breast cancer cells . The mechanism often involves the inhibition of cell proliferation and induction of cell cycle arrest.
Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. The compound's structural features suggest it may interact with acetylcholinesterase (AChE). A study involving structural modifications on chalcone frameworks indicated that compounds with similar structures had potent AChE inhibitory activity with IC50 values below 10 µM . This suggests that this compound could be evaluated further for its potential as a therapeutic agent in cognitive disorders.
Case Studies
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies often reveal critical interactions such as hydrogen bonds and π–π stacking with amino acid residues in enzymes like AChE, supporting its potential efficacy as an inhibitor .
Q & A
Q. What are the standard synthetic routes for 1-(5-Chlorothiophen-3-yl)-3-(dimethylamino)prop-2-en-1-one?
The compound is typically synthesized via Claisen-Schmidt condensation or enaminone formation . A common method involves reacting a chlorothiophene-substituted acetophenone derivative with 1,1-dimethoxy-N,N-dimethylmethanamine (DMF-DMA) under solvent-free or xylene reflux conditions. For example, (E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one analogs are synthesized in yields >90% using DMF-DMA at 110–120°C for 10–12 hours . Key parameters include stoichiometric control (1:1.4 ketone:DMF-DMA ratio) and inert atmosphere to prevent oxidation. Post-synthesis purification often employs silica gel chromatography with petroleum ether/ethyl acetate gradients .
Q. How is the compound characterized structurally?
Multi-nuclear NMR spectroscopy (¹H, ¹³C, ¹⁹F) is critical for confirming regiochemistry and enaminone geometry. For example:
- ¹H NMR : The enaminone’s α,β-unsaturated ketone moiety shows characteristic doublets at δ 7.3–7.9 ppm (J = 12–16 Hz) for the vinyl protons .
- X-ray crystallography (e.g., SHELXL refinement) resolves bond angles and packing motifs. In (2E)-1-(5-Chlorothiophen-2-yl) analogs, the thiophene ring and enaminone plane exhibit dihedral angles of 5–10°, indicating minimal steric hindrance .
Advanced Research Questions
Q. How do solvent and electrochemical conditions influence C(sp³)-H activation during functionalization?
Electrochemical methods enable solvent-tuned selectivity for C(sp³)-H bond activation. For instance, in acetonitrile/water mixtures, anodic oxidation at 1.5 V (vs. Ag/AgCl) promotes radical intermediates, favoring C3-alkylation of chromone derivatives. Polar aprotic solvents (e.g., DMF) stabilize carbocationic pathways, leading to divergent products. Controlled-potential electrolysis (CPE) at 0.8–1.2 V optimizes yields (50–70%) while minimizing side reactions like over-oxidation .
Q. How can crystallographic data contradictions be resolved using SHELX software?
Discrepancies in hydrogen bonding networks or thermal displacement parameters often arise from low-resolution data or twinning. SHELXL’s TWIN/BASF commands refine twinned structures by partitioning intensity contributions. For high-resolution datasets (d_min < 0.8 Å), the RIGU restraint stabilizes anisotropic displacement parameters. Comparative analysis using the Hirshfeld surface (e.g., d_norm plots) identifies outliers in intermolecular contacts, aiding manual corrections .
Q. What computational methods validate experimental electronic properties?
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (FMOs) and charge distribution. For (E)-3-(dimethylamino)chalcones, HOMO-LUMO gaps (~3.5 eV) correlate with UV-Vis λ_max at 350–400 nm. AIM (Atoms in Molecules) analysis quantifies hydrogen bond strengths (ρ = 0.02–0.04 a.u.), explaining stabilization in crystal lattices .
Key Methodological Recommendations
- For synthesis optimization , use DMF-DMA in xylene under nitrogen to achieve >90% enaminone yield .
- In crystallography , employ SHELXL’s HKLF 5 format for twinned data and validate with PLATON’s ADDSYM .
- For electrochemical studies , pair cyclic voltammetry (CV) with controlled-potential electrolysis to map redox pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
